molecular formula C14H15N3O2S B2554252 1-Benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine CAS No. 2194846-98-3

1-Benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine

Cat. No.: B2554252
CAS No.: 2194846-98-3
M. Wt: 289.35
InChI Key: UDAUVYBRPMIWPI-UHFFFAOYSA-N
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Description

1-Benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine typically involves the reaction of piperidine derivatives with 1,3,4-thiadiazole compounds. One common method includes the cyclization of piperidine with ethyl 2-chloro-3-oxobutanoate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions in a solvent like 1,4-dioxane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-Benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine can be compared with other 1,3,4-thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

phenyl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-13(11-4-2-1-3-5-11)17-8-6-12(7-9-17)19-14-16-15-10-20-14/h1-5,10,12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAUVYBRPMIWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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